molecular formula C17H20N4O3 B2618632 (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone CAS No. 946283-30-3

(4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2618632
CAS RN: 946283-30-3
M. Wt: 328.372
InChI Key: LZMZAAYGKPDPHE-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate that has been investigated for its therapeutic properties.

Mechanism of Action

The exact mechanism of action of (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It may also modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anxiolytic and antidepressant effects. Additionally, it has been found to have anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone is its potential therapeutic properties. It has been found to have significant anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been found to have potential as an antidepressant and anxiolytic agent. However, one of the limitations of this compound is its limited availability. It is a novel compound that is not widely available, which can make it difficult to conduct research.

Future Directions

There are several future directions for the research of (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone. One of the future directions is to investigate its potential as a therapeutic agent for various neurological disorders, such as depression, anxiety, and epilepsy. Another future direction is to explore its potential as a painkiller, particularly for chronic pain. Additionally, further research is needed to understand the exact mechanism of action of this compound and to develop more efficient synthesis methods to make it more widely available for research purposes.
In conclusion, this compound is a novel compound that has significant potential as a therapeutic agent. It has been found to have anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antidepressant properties. Further research is needed to explore its potential as a therapeutic agent for various neurological disorders and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of (4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone involves a series of chemical reactions. The starting materials include 4-methoxybenzaldehyde, 6-methoxy-3-pyridazinecarboxylic acid, and piperazine. The reaction involves the condensation of 4-methoxybenzaldehyde with 6-methoxy-3-pyridazinecarboxylic acid in the presence of a base to form an intermediate product. The intermediate product is then reacted with piperazine to form the final compound.

Scientific Research Applications

(4-Methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone has been investigated for its potential therapeutic properties. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been found to have potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

(4-methoxyphenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-14-5-3-13(4-6-14)17(22)21-11-9-20(10-12-21)15-7-8-16(24-2)19-18-15/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMZAAYGKPDPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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